(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
CAS No.: 931992-77-7
Cat. No.: VC8323302
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 931992-77-7 |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-cyclohexyl-N-(pyridin-4-ylmethyl)methanamine |
Standard InChI | InChI=1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h6-9,12,15H,1-5,10-11H2 |
Standard InChI Key | SJUOOPGDQICACN-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CNCC2=CC=NC=C2 |
Canonical SMILES | C1CCC(CC1)CNCC2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name for the compound is 1-methyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine . The cyclohexane ring adopts a chair conformation, while the pyridine moiety contributes planar aromaticity. The nitrogen atom in the pyridine ring remains non-protonated under physiological conditions, influencing the compound’s solubility and reactivity.
Molecular Descriptors and Computational Properties
Key molecular properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The compound’s exact mass is 204.162648646 Da , corroborated by high-resolution mass spectrometry (HRMS) data.
Table 1: Molecular Properties of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.31 g/mol | |
XLogP3 | 2.2 | |
Rotatable Bond Count | 3 | |
Exact Mass | 204.162648646 Da |
Synthetic Pathways and Optimization
Reductive Amination Strategies
The compound is synthesized via reductive amination, a method validated for analogous N-alkyl-4-pyridinamines. A patent by details the hydrogenation of imine intermediates using palladium-on-carbon (Pd/C) catalysts under pressure (4–5 bar) in methanol or ethanol. For example, substituting octanal with cyclohexanecarboxaldehyde in such protocols could yield the target compound .
Catalytic Hydrogenation Conditions
Optimized conditions involve a 1.5:1 to 2:1 molar ratio of aldehyde to 4-aminopyridine, reacted at 80–90°C for 1–2 hours to form the imine intermediate . Subsequent hydrogenation at 20–25°C with 7–10% w/w Pd/C achieves full conversion . Acid additives like octanoic acid (0.024 mol) enhance reaction rates by protonating the imine intermediate .
Table 2: Representative Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Catalyst | 10% Pd/C | |
Temperature | 80–90°C (imine formation) | |
Hydrogen Pressure | 4–5 bar | |
Solvent | Methanol/Ethanol |
Physicochemical and Pharmacokinetic Profiling
Solubility and Partition Coefficients
The compound’s logP (2.2) suggests moderate lipid solubility, aligning with Lipinski’s Rule of Five for drug-likeness. Aqueous solubility is likely limited due to the hydrophobic cyclohexyl group, necessitating formulation with co-solvents for biological assays.
Metabolic Stability and Toxicity
While specific ADMET data are unavailable, structural analogs exhibit hepatic clearance via cytochrome P450 oxidation. The pyridine ring may undergo N-oxidation, while the cyclohexyl group could resist metabolic degradation, potentially leading to accumulation in lipid-rich tissues.
Applications in Chemical Research
Medicinal Chemistry Scaffold
The compound’s dual hydrophobicity (cyclohexyl) and polarity (pyridine) make it a promising scaffold for kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its amine group allows for further functionalization via alkylation or acylation .
Catalysis and Material Science
In asymmetric catalysis, the chiral cyclohexyl center could induce enantioselectivity in metal-organic frameworks (MOFs). Patent literature highlights similar amines as ligands in cross-coupling reactions, though applications for this specific derivative remain unexplored.
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